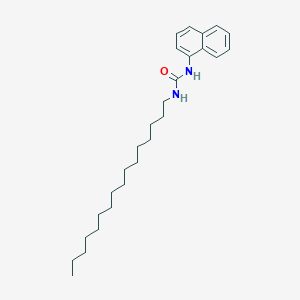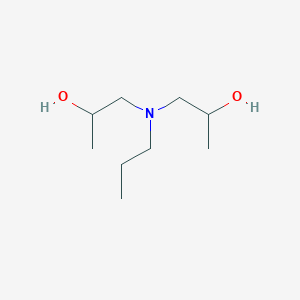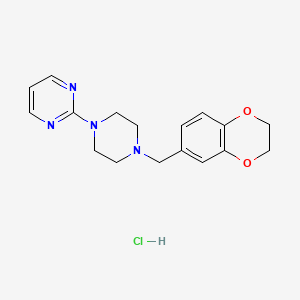
Rhodium--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium–zirconium (1/1) is an intermetallic compound formed by the combination of rhodium and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant catalytic activity. These attributes make it a valuable material in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rhodium–zirconium (1/1) typically involves high-temperature methods such as arc melting or induction melting. These processes require the precise control of temperature and atmosphere to ensure the formation of the desired intermetallic phase. The reaction conditions often involve temperatures exceeding 1500°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of rhodium–zirconium (1/1) may involve powder metallurgy techniques. This includes the mixing of rhodium and zirconium powders, followed by compaction and sintering at high temperatures. The sintering process helps in achieving a homogeneous intermetallic compound with desirable mechanical properties .
化学反応の分析
Types of Reactions: Rhodium–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen at elevated temperatures, forming oxides of rhodium and zirconium.
Reduction: It can be reduced by hydrogen or other reducing agents to form the metallic elements.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal in the lattice
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Often involves hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Requires the presence of another metal and appropriate reaction conditions to facilitate the exchange
Major Products:
Oxidation: Formation of rhodium oxide and zirconium oxide.
Reduction: Metallic rhodium and zirconium.
Substitution: Formation of new intermetallic compounds with different metals
科学的研究の応用
Rhodium–zirconium (1/1) has a wide range of applications in scientific research, including:
Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications and advanced materials research.
Biomedical Applications: Research is ongoing to explore its potential use in medical devices and implants due to its biocompatibility and corrosion resistance.
作用機序
The mechanism by which rhodium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In catalysis, the rhodium atoms often serve as the active sites, while the zirconium atoms provide structural stability and enhance the overall catalytic performance .
Molecular Targets and Pathways:
Catalytic Sites: Rhodium atoms act as the primary catalytic sites.
Structural Support: Zirconium atoms provide structural integrity and stability.
Reaction Pathways: The compound facilitates various reaction pathways, including hydrogenation, oxidation, and substitution reactions.
類似化合物との比較
Rhodium–zirconium (1/1) can be compared with other similar intermetallic compounds, such as:
Rhodium–titanium (1/1): Similar catalytic properties but different thermal and mechanical properties.
Rhodium–hafnium (1/1): Exhibits higher thermal stability but lower catalytic activity compared to rhodium–zirconium (1/1).
Rhodium–palladium (1/1): Known for its excellent catalytic properties but less stable at high temperatures.
Uniqueness: Rhodium–zirconium (1/1) stands out due to its balanced combination of high catalytic activity, thermal stability, and corrosion resistance. These properties make it a versatile compound for various applications in catalysis, material science, and biomedical research .
特性
CAS番号 |
12166-16-4 |
|---|---|
分子式 |
RhZr |
分子量 |
194.13 g/mol |
IUPAC名 |
rhodium;zirconium |
InChI |
InChI=1S/Rh.Zr |
InChIキー |
ILJUKYMHVYRXLZ-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




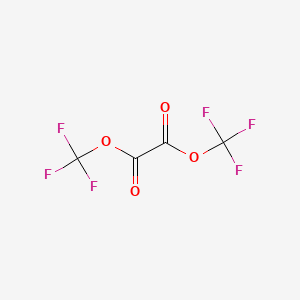

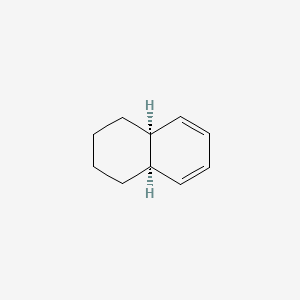
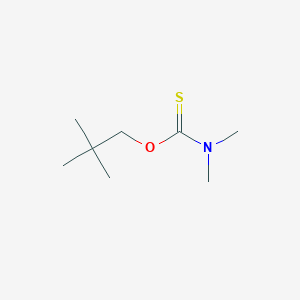

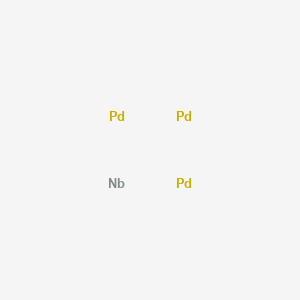
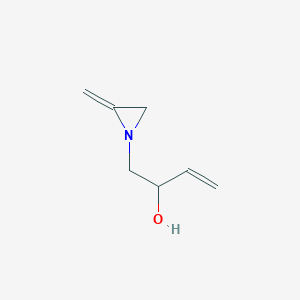

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
